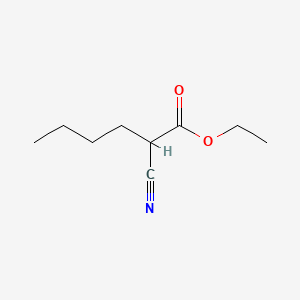

Ethyl 2-cyanohexanoate

Description

Significance and Multifaceted Role in Contemporary Organic Synthesis

Ethyl 2-cyanohexanoate serves as a crucial intermediate in a variety of organic reactions. Its utility stems from the reactivity of the carbon atom positioned between the cyano and the ester groups (the α-carbon). This position is readily deprotonated by a base to form a stabilized carbanion, which can then participate in a range of carbon-carbon bond-forming reactions.

One notable application is in the synthesis of ketones. For instance, this compound has been utilized in palladium-catalyzed decarboxylative acylation reactions with arylboronic acids to produce alkyl aryl ketones. researchgate.net This transformation is significant as it provides a method for creating unsymmetrical ketones, which are important structural motifs in many biologically active molecules and functional materials. The reaction proceeds through a proposed mechanism involving the formation of a palladium complex, followed by nitrile group-mediated C-C bond formation and subsequent hydrolysis and decarboxylation. researchgate.net

Furthermore, this compound is a precursor in the synthesis of heterocyclic compounds. Research has shown its use in creating heterocyclic hydroxamic acid derivatives, which have been investigated as potential antibiotics. researchgate.net The compound also participates in alkylation reactions, such as in the synthesis of ethyl 2-butyl-2-cyanohexanoate, demonstrating its role in building more complex carbon skeletons. chemsrc.com

Historical Development and Evolution of Alpha-Cyano Ester Chemistry

The chemistry of α-cyano esters, the class of compounds to which this compound belongs, has a rich history rooted in the fundamental principles of organic synthesis. The development of methods to prepare these compounds has been a focus of research for many years. Early methods often involved the condensation of a cyanoacetate (B8463686) with formaldehyde (B43269) or its polymers, followed by depolymerization to obtain the monomeric α-cyanoacrylate. google.com

A significant advancement in this area was the development of non-aqueous reaction conditions to produce substantially anhydrous polymeric α-cyanoacrylates, which improved the stability and ease of handling of the resulting monomers. google.com The direct condensation of benzaldehyde (B42025) with cyanoacetic acid or its sodium salt, often requiring elevated temperatures, was another early approach to synthesizing related structures. orgsyn.org

The evolution of this field has led to more sophisticated and efficient synthetic methods. Modern techniques often employ phase-transfer catalysis for reactions like the enantioselective fluorination of α-cyano esters, highlighting the ongoing efforts to control stereochemistry in these systems. psu.edu The use of various catalysts and reaction conditions allows for a high degree of control over the final products, making α-cyano esters powerful tools in the synthetic chemist's arsenal.

Broader Context within Nitrile and Ester Functional Group Chemistry

To fully appreciate the role of this compound, it is essential to understand the chemistry of its constituent functional groups: the nitrile and the ester.

Nitrile Functional Group (-C≡N): Nitriles are organic compounds containing a cyano functional group. pressbooks.pub The carbon-nitrogen triple bond in nitriles is a key feature, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows nitriles to undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions to form ketones and aldehydes. libretexts.org The linear geometry of the R-C-N bond is another defining characteristic of this functional group. libretexts.org

Ester Functional Group (-COOR): Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. pressbooks.pub They are commonly formed through the condensation of a carboxylic acid and an alcohol. fsu.edu The carbonyl carbon of an ester is weakly electrophilic and can be attacked by strong nucleophiles. pressbooks.pub Esters can be hydrolyzed back to carboxylic acids and alcohols and are widely used as precursors for the synthesis of other compounds. pressbooks.pub

The combination of both a nitrile and an ester group in this compound results in a molecule with unique reactivity. The electron-withdrawing nature of both groups enhances the acidity of the α-hydrogen, facilitating the formation of a nucleophilic carbanion that is central to its synthetic utility.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H15NO2 | nih.gov |

| Molecular Weight | 169.22 g/mol | nih.gov |

| Boiling Point | 258.5ºC at 760mmHg | chemsrc.com |

| Density | 0.938 g/cm³ | chemsrc.com |

| Flash Point | 115.1ºC | chemsrc.com |

| CAS Number | 7391-39-1 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSKLAPOQSFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290050 | |

| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-39-1 | |

| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyanohexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyanohexanoate

Palladium-Catalyzed Decarboxylative Acylation Pathways

Arylboronic acids are crucial reagents in this catalytic process, serving as the source of the aryl group that is ultimately incorporated into the ketone product. The reaction is initiated by the interaction of the arylboronic acid with the active palladium catalyst. This step, known as transmetalation, involves the transfer of the aryl group from the boron atom to the palladium center, thereby propagating the catalytic cycle. researchgate.netnobelprize.org

A plausible catalytic cycle for the palladium-catalyzed acylation of arylboronic acids with ethyl 2-cyanohexanoate begins with the formation of an active cationic Pd(II) species from a Pd(0) precursor or a Pd(II) salt like palladium(II) acetate (B1210297). researchgate.net This species then enters a cycle characterized by a series of well-defined elementary steps involving transient organopalladium intermediates. researchgate.netfrontiersin.org

Following the formation of the arylpalladium(II) intermediate, the nitrile group of this compound coordinates to the electron-deficient palladium center. researchgate.net This coordination is crucial as it activates the otherwise relatively inert carbon-nitrogen triple bond. frontiersin.orgsnnu.edu.cn By drawing electron density from the nitrile, the palladium center renders the nitrile carbon more electrophilic and thus susceptible to nucleophilic attack. This activation via coordination is a common strategy in transition-metal-catalyzed reactions involving nitriles. uit.no

Once the nitrile is coordinated, the reaction proceeds via an intramolecular migratory insertion of the aryl group from the palladium atom to the activated nitrile carbon. researchgate.net This step, also described as 1,2-carbopalladation, results in the formation of a new carbon-carbon bond and a transient palladacyclic imine intermediate. frontiersin.org This migration is a key bond-forming event in the catalytic cycle, creating the core structure of the final product.

The palladacyclic intermediate formed after aryl migration undergoes protonolysis or hydrolysis, which releases the palladium catalyst, allowing it to re-enter the catalytic cycle, and generates a β-ketoiminium species. researchgate.net This species is then hydrolyzed to form a β-ketoester intermediate, in this case, ethyl 2-benzoylhexanoate. researchgate.net

The final step is the decarboxylation of this β-ketoester. This process is often facilitated by the reaction conditions, particularly the presence of an acid like triflic acid (TfOH) and water at elevated temperatures. researchgate.net The acid catalyzes the hydrolysis of the ester group to a β-ketoacid, which is thermally unstable and readily loses carbon dioxide to furnish the final alkyl aryl ketone product. rsc.orgresearchgate.net The generation of a palladium enolate following decarboxylation is a known pathway in other palladium-catalyzed reactions of β-ketoesters, though in this specific acylation mechanism, the decarboxylation occurs after the product has dissociated from the metal center. researchgate.netnih.gov

Data Tables

The efficiency of the palladium-catalyzed decarboxylative acylation is highly dependent on the reaction conditions. Optimization studies using phenylboronic acid and this compound have highlighted the critical role of the solvent system.

Table 1: Effect of Solvent on the Acylation of Phenylboronic Acid with this compound

| Entry | Organic Solvent | P1 (Non-decarboxylated Product) Yield (%) | P2 (Decarboxylated Product) Yield (%) |

| 1 | Dioxane | 90 | 10 |

| 2 | Ethanol (B145695) (EtOH) | 60 | 40 |

| 3 | Dimethylformamide (DMF) | 70 | 30 |

| 4 | Dimethylsulfoxide (DMSO) | 70 | 30 |

| 5 | Dimethoxyethane (DME) | 100 | 0 |

| 6 | Tetrahydrofuran (THF) | 85 | 15 |

| Reaction Conditions: Phenylboronic acid, this compound, Pd(OAc)₂, ligand, and solvent with a water/TfOH mixture. P1 refers to the intermediate β-ketoester, and P2 refers to the final ketone product. Data adapted from a 2015 study by Adhikari et al. researchgate.net |

This table demonstrates that while several polar solvents can facilitate the reaction, many favor the formation of the intermediate β-ketoester (P1) over the desired decarboxylated ketone (P2) under the tested conditions. researchgate.net Achieving efficient decarboxylation is a key challenge that must be addressed through careful tuning of the reaction parameters. researchgate.net

Elucidation of Catalytic Cycles and Transient Intermediates

Nitrile Group Coordination and Activation

Free-Radical Reaction Mechanisms

Free-radical reactions proceed via a chain mechanism involving species with unpaired electrons, known as free radicals. These reactions are typically characterized by three distinct phases: initiation, propagation, and termination. libretexts.org While specific research on free-radical reactions of this compound is not extensively documented, its structure allows for theoretical application of these mechanisms.

The initiation step involves the formation of a radical, often facilitated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a weak bond. savemyexams.com For instance, a halogen molecule (X₂) can be cleaved into two halogen radicals (2 X•).

Initiation: Br₂ + UV light → 2 Br•

In the propagation phase, a series of chain-carrying steps occurs. The generated radical abstracts an atom from another molecule to form a new bond and a new radical. libretexts.org In the case of this compound, a halogen radical could abstract the hydrogen atom from the α-carbon. This α-hydrogen is particularly susceptible to abstraction because the resulting radical is stabilized by resonance with both the adjacent cyano and ester groups. The stability of alkyl radicals generally follows the order of tertiary > secondary > primary, and resonance stabilization significantly enhances this stability. masterorganicchemistry.com

Propagation Steps:

A bromine radical abstracts the α-hydrogen from this compound, forming hydrogen bromide and a stabilized this compound radical.

The resulting radical reacts with another molecule of Br₂, forming the α-bromo product and regenerating a bromine radical, which can continue the chain reaction. savemyexams.com

The termination phase involves the combination of two radicals to form a stable, non-radical product, which concludes the chain reaction. libretexts.org

Termination Examples:

Br• + Br• → Br₂

this compound radical + Br• → Ethyl 2-bromo-2-cyanohexanoate

It has been noted in the literature that free radical additions of the related compound, ethyl cyanoacetate (B8463686), to unsaturated compounds have been explored, indicating the capacity of α-cyano esters to participate in radical pathways. oup.com

Table 1: General Steps in a Free-Radical Halogenation Chain Reaction

| Step | Description | Generic Example |

| Initiation | Formation of initial radical species, typically requiring an energy input like UV light. | X₂ → 2X• |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical, continuing the chain. | R-H + X• → R• + H-XR• + X₂ → R-X + X• |

| Termination | Two radicals combine to form a stable molecule, ending the chain. | X• + X• → X₂R• + X• → R-XR• + R• → R-R |

Nucleophilic Addition and Condensation Mechanisms

The most prominent reactions involving this compound are nucleophilic additions and condensations, driven by the acidity of the α-hydrogen located between the electron-withdrawing cyano and ester groups. This allows for the easy formation of a resonance-stabilized carbanion (enolate), which is a potent nucleophile. vanderbilt.edu

Knoevenagel Condensation: A primary example is the Knoevenagel condensation, where an active hydrogen compound reacts with an aldehyde or ketone. researchgate.net The mechanism, typically catalyzed by a weak base like an amine, proceeds as follows:

Enolate Formation: The base removes the acidic α-hydrogen from this compound to form a nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. vanderbilt.edu

Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to yield a β-hydroxy adduct.

Dehydration: This adduct readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated product.

Research has demonstrated the condensation of the related ethyl cyanoacetate with various aromatic aldehydes in water using morpholine (B109124) as a catalyst, highlighting a green chemistry approach to this classic reaction. researchgate.net

Claisen Condensation: The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.com While a self-condensation of this compound is not typical, it can act as the nucleophilic component in a "crossed" Claisen condensation with another ester that cannot form an enolate itself (e.g., ethyl benzoate (B1203000) or ethyl formate). The mechanism is similar to the Knoevenagel condensation, involving the formation of the enolate from this compound, which then attacks the carbonyl group of the second ester, leading to the expulsion of an alkoxide leaving group.

Palladium-Catalyzed Decarboxylative Acylation: this compound has also been employed as a reaction partner in more complex transformations. In one study, it was used in the palladium-catalyzed acylation of arylboronic acids. researchgate.net This reaction proceeds through a mechanism that involves the formation of an intermediate which then undergoes decarboxylation to achieve the acylation of the aryl group. researchgate.net Optimization studies showed that reaction conditions, such as temperature and solvent, were critical to favor the desired acylation product over non-decarboxylative side products. researchgate.net

Table 2: Optimization of Palladium-Catalyzed Acylation of Phenylboronic Acid with this compound

| Entry | Organic Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Non-decarboxylative Product (%) |

| 1 | Dioxane | 60 | 30 | 70 |

| 2 | Dioxane | 90 | 10 | 90 |

| 3 | THF | 60 | - | 100 |

| 4 | DME | 60 | - | 100 |

| 5 | Dichloroethane | 60 | - | 100 |

Data sourced from a study on palladium-catalyzed acylation. researchgate.net The desired product is 1-phenylhexan-1-one.

Derivatization Strategies and Subsequent Synthetic Transformations

Strategic Chemical Modifications for Enhanced Utility

The synthetic utility of ethyl 2-cyanohexanoate is significantly enhanced by strategic chemical modifications, primarily centered around the active methylene (B1212753) group at the α-position. The hydrogen atom at this position is rendered acidic by the two adjacent electron-withdrawing groups—the cyano (-CN) and the ethyl ester (-COOEt). This acidity allows for easy deprotonation by a suitable base, generating a stabilized carbanion that can act as a potent nucleophile in a variety of reactions.

One of the most common and effective modifications is alkylation . By treating this compound with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and an alkyl halide, a second alkyl or aryl group can be introduced at the α-position. oup.com This reaction is fundamental for creating quaternary carbon centers and for attaching precursors of more complex functionalities. For instance, reacting this compound with ethyl iodide in the presence of DBU yields ethyl 2-cyano-2-ethylhexanoate. oup.com The choice of solvent can influence the reaction, with both polar and nonpolar solvents being effective under certain conditions. oup.com This ability to be selectively functionalized makes it a versatile precursor for a wide range of target molecules.

These alkylation strategies are crucial for incorporating the this compound framework into larger, more complex molecular architectures, which is a key step in the synthesis of various high-value chemical entities.

Functional Group Interconversions of the Cyano and Ester Moieties

The cyano and ester groups of this compound are not merely activating groups; they are also versatile functional handles that can be transformed into a variety of other functionalities through well-established organic reactions. solubilityofthings.comvanderbilt.edulibretexts.orgpressbooks.pub These interconversions are critical for the late-stage modification of molecules and for accessing a diverse array of chemical structures. solubilityofthings.com

Transformations of the Cyano Group: The nitrile (cyano) group is a precursor to several important functional groups.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. Partial hydrolysis yields a primary amide (-CONH₂), while complete hydrolysis leads to a carboxylic acid (-COOH).

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). vanderbilt.edu Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney Nickel or Platinum on carbon (Pt/C). vanderbilt.eduorganic-synthesis.comresearchgate.net This conversion is particularly useful for introducing a basic nitrogen atom into the molecular structure.

Transformations of the Ester Group: The ethyl ester group also offers multiple pathways for chemical modification.

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by an acidic workup, converts the ethyl ester into a carboxylic acid. libretexts.org

Reduction: The ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like LiAlH₄. libretexts.org Notably, weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters, allowing for selective reduction of other functional groups if present. libretexts.org

Transesterification: By reacting the ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group.

Aminolysis: The ester can react with amines to form amides (-CONHR or -CONR₂). libretexts.org

The following table summarizes key interconversions for the functional groups of this compound.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Cyano (-CN) | H₃O⁺ or OH⁻ (heat) | Carboxylic Acid (-COOH) |

| Cyano (-CN) | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) |

| Ethyl Ester (-COOEt) | NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Ethyl Ester (-COOEt) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Ethyl Ester (-COOEt) | R'OH, H⁺ or RO⁻ | New Ester (-COOR') |

| Ethyl Ester (-COOEt) | R'NH₂, heat | Amide (-CONHR') |

This table presents common transformations for cyano and ester groups.

Utilization in the Construction of Complex Molecular Architectures

This compound serves as a key building block in the synthesis of more elaborate and biologically significant molecules. Its capacity for alkylation and subsequent functional group modification allows it to be incorporated into diverse molecular skeletons.

This compound has been utilized in the preparation of various 2-substituted all-cis-8,11,14-eicosatrienoic acids. researchgate.netresearchgate.netresearchgate.net These long-chain fatty acids are important precursors for prostaglandins (B1171923) and other eicosanoids. researchgate.netmolaid.com The general synthetic strategy involves the coupling of an all-cis-6,9,12-octadecatrienyl methanesulfonate (B1217627) with this compound. researchgate.netresearchgate.net

In this process, the this compound is first deprotonated to form its nucleophilic anion. This anion then displaces the methanesulfonate (mesylate) leaving group from the octadecatrienyl chain in a nucleophilic substitution reaction. This step effectively joins the C18 fatty acid chain to the C2 position of the cyanohexanoate moiety. Subsequent hydrolysis and decarboxylation steps can then be employed to yield the final substituted eicosatrienoic acid. This methodology has been used to introduce a variety of substituents at the 2-position, including alkyl chains and other functional groups. researchgate.netresearchgate.netresearchgate.net

Heterocyclic compounds are of immense interest in medicinal chemistry, and building blocks like this compound can be valuable in their synthesis. nih.gov While direct, one-step syntheses of isoindoles or isoquinolines from this compound are not commonly cited, its derivatives are ideal precursors for established cyclization strategies.

Isoindole Synthesis: The synthesis of isoindole scaffolds often involves the cyclization of precursors containing a benzene (B151609) ring with appropriately substituted ortho positions. nih.govbeilstein-journals.org A common route involves the reaction of an ortho-phthalaldehyde or a related derivative with a primary amine. A strategically derivatized this compound could serve as the source for the amine and other functionalities. For example, an aryl group could be introduced to this compound via α-alkylation with a suitable ortho-dihalomethyl arene. Subsequent reduction of the nitrile to a primary amine would generate a key intermediate, poised for cyclization to form a substituted isoindole ring system.

Isoquinoline (B145761) Synthesis: The synthesis of the isoquinoline core often relies on cyclization reactions of β-phenylethylamine derivatives (Pictet-Spengler reaction) or β-arylethylamides (Bischler-Napieralski reaction). quimicaorganica.orgnih.govorganic-chemistry.org To utilize this compound, it could first be alkylated with a substituted benzyl (B1604629) halide. This would attach the necessary aromatic ring system. Following this, the cyano and ester groups could be chemically transformed. For instance, reduction of both the nitrile and ester groups would yield an amino alcohol, which could then undergo further reactions and cyclization to form a tetrahydroisoquinoline, a common precursor to isoquinolines. quimicaorganica.org Various metal-catalyzed reactions, such as those using copper or palladium, are also prominent in modern isoquinoline synthesis, often starting from 2-alkynylaryl precursors. researchgate.netnih.gov A fragment derived from this compound could potentially be incorporated into such precursors.

Advanced Applications of Ethyl 2 Cyanohexanoate in Organic Synthesis

Application as an Acylating Agent in Transition Metal Catalysis (e.g., Alkyl Aryl Ketone Synthesis)

Ethyl 2-cyanohexanoate has emerged as a novel acylating agent in transition metal-catalyzed reactions, particularly in the synthesis of alkyl aryl ketones. These ketones are significant structural motifs in various industries, including pharmaceuticals and agrochemicals. nih.gov Traditional methods for their synthesis, such as Friedel–Crafts acylation, often require harsh conditions and stoichiometric amounts of reagents. nih.gov A modern alternative involves the palladium-catalyzed decarboxylative acylation of arylboronic acids with α-cyanoesters like this compound. nih.gov

In this transformation, this compound serves as a precursor to a hexanoyl group. The reaction proceeds through a plausible mechanism involving a palladium catalyst. Initially, a cationic palladium(II) species is generated, which then undergoes a reaction with the α-cyanoester. nih.gov This is followed by the addition of the arylboronic acid. A key step is the C-C bond formation, which ultimately leads to an intermediate that, after hydrolysis and decarboxylation, yields the final alkyl aryl ketone product. nih.gov

Detailed research has been conducted to optimize the reaction conditions for the coupling of phenylboronic acid with this compound. The choice of solvent and the presence of an acid have been shown to be critical. For instance, using a mixture of dimethoxyethane (DME), water, and triflic acid (TfOH) with a palladium acetate (B1210297) catalyst resulted in a high yield of the desired acylation product, 1-phenylhexan-1-one. nih.gov The reaction demonstrates the utility of this compound as an effective acylating agent under relatively mild, catalytic conditions. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-phenylhexan-1-one

This table presents data on the optimization of the palladium-catalyzed reaction between phenylboronic acid and this compound. The yield of the acylation product (P1) versus the non-decarboxylative product (P2) was measured in different solvents. nih.gov

| Entry | Organic Solvent | P1 Yield (%) | P2 Yield (%) |

| 1 | Dioxane | 90 | 10 |

| 2 | Dimethylformamide (DMF) | 70 | 30 |

| 3 | Ethanol (B145695) (EtOH) | 60 | 40 |

| 4 | Polyethyleneglycol (PEG-600) | 70 | 30 |

| 5 | Dimethylsulfoxide (DMSO) | 70 | 30 |

| 6 | Toluene | 60 | 40 |

| 7 | Dimethoxyethane (DME) | 100 | 0 |

| 8 | Tetrahydrofuran (THF) | 85 | 15 |

Reaction conditions: Phenylboronic acid (1.2 mmol), this compound (1 mmol), Pd(OAc)₂ (4 mol%), ligand (4 mol%), organic solvent, under air at 60°C. nih.gov

Precursor and Building Block in Natural Product Synthesis

The functional group array in this compound makes it a suitable starting material and building block for the synthesis of more complex molecules, including those related to natural products. Its ability to undergo various transformations allows for the introduction of the hexanoyl skeleton into larger structures.

One specific application is in the synthesis of 2-substituted eicosatrienoic acids. Research has demonstrated that this compound can be utilized as a key building block in the preparation of 2-substituted cis-8,cis-11,cis-14-eicosatrienoic acids. researchgate.net These long-chain fatty acids are of interest due to their structural relation to naturally occurring polyunsaturated fatty acids, which play crucial roles in biological systems. The synthesis leverages the reactivity of the α-carbon, enabling the construction of the complex fatty acid chain. researchgate.net This application highlights the role of this compound in providing a foundational fragment for assembling molecules inspired by or identical to natural products.

Role in the Synthesis of Pharmaceutical Intermediates (e.g., Peptide Deformylase Inhibitors)

The rise of antibiotic resistance has spurred the search for novel antibacterial targets and drugs. engineering.org.cngoogle.com Peptide deformylase (PDF) is an essential bacterial metalloenzyme that is a promising target for new antibiotics. caltech.eduresearchgate.net This enzyme removes the N-formyl group from newly synthesized proteins in bacteria, a crucial step for producing mature, functional proteins. caltech.edu Inhibitors of PDF can disrupt this process, leading to bacterial cell death. researchgate.net

This compound serves as a key intermediate in the synthesis of certain classes of PDF inhibitors. Specifically, it is used in the creation of heterocyclic hydroxamic acid derivatives designed to inhibit the PDF enzyme. The synthesis of these potential antibiotic compounds involves multi-step sequences where this compound is an early-stage reactant. researchgate.net Spectroscopic data, such as FT-IR analysis of this compound, is utilized to confirm its identity before its incorporation into the more complex inhibitor framework. The butyl side chain of this compound is a key structural element that is incorporated into the final inhibitor, where it can interact with the hydrophobic pockets of the PDF enzyme's active site. researchgate.net

Table 2: Key Compounds in the Synthesis of PDF Inhibitors

This table lists compounds relevant to the synthesis of Peptide Deformylase (PDF) inhibitors, where this compound acts as a building block.

| Compound Name | Role in Synthesis |

| This compound | Starting material/intermediate providing the alkyl side chain. |

| Heterocyclic Hydroxamic Acids | Final class of compounds with PDF inhibitory activity. |

| N-formylhydroxylamine derivatives | A class of potent PDF inhibitors. researchgate.net |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural elucidation of Ethyl 2-cyanohexanoate, providing detailed information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy for this compound identifies the chemical environment of each proton. In a deuterated methanol (B129727) (CD₃OD) solvent, the spectrum shows distinct signals corresponding to the ethyl ester and hexanoyl chain moieties. researchgate.net

A key feature is the triplet at approximately 3.31 ppm, which corresponds to the single proton at the alpha-carbon (α-H), the chiral center of the molecule. researchgate.net The multiplicity of this signal as a triplet indicates its coupling to the adjacent methylene (B1212753) group in the butyl chain. The ethyl group's methylene protons (-OCH₂CH₃) appear as a multiplet around 4.16-4.22 ppm, while its terminal methyl protons (-OCH₂CH₃) are part of a complex multiplet signal between 1.25 and 1.69 ppm. researchgate.net The protons of the butyl chain attached to the chiral carbon also resonate within this multiplet region. researchgate.net The terminal methyl group of the hexanoyl chain is observed as a triplet at approximately 0.91 ppm. researchgate.net

Table 1: ¹H NMR Data for this compound in CD₃OD

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.16 - 4.22 | m | 2H | -OCH₂ CH₃ |

| 3.31 | t | 1H | -CH (CN)COOEt |

| 1.89 - 2.01 | m | 2H | -CH₂-CH(CN)- |

| 1.25 - 1.69 | m | 7H | -(CH₂)₃CH₃ and -OCH₂CH₃ |

| 0.91 | t | 3H | -CH₂CH₃ |

Data sourced from a 500 MHz spectrometer. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton of this compound. The spectrum, recorded in deuterated methanol (CD₃OD), confirms the presence of nine distinct carbon atoms. researchgate.net

The carbonyl carbon (-C =O) of the ester group is identified by its characteristic downfield shift to 169.6 ppm. researchgate.net The nitrile carbon (-C ≡N) appears at 117.7 ppm, a typical region for this functional group. researchgate.net The carbon of the ethyl ester's methylene group (-OC H₂CH₃) resonates at 61.2 ppm. researchgate.net The alpha-carbon, to which the cyano and ester groups are attached, is not explicitly assigned a shift in the provided data but is a key structural feature. researchgate.net The remaining carbons of the hexanoyl chain and the ethyl group's methyl carbon appear at upfield shifts of 33.5, 30.9, 28.6, 23.9, 20.5, 14.1, and 13.7 ppm. researchgate.net

Table 2: ¹³C NMR Data for this compound in CD₃OD

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.6 | C =O (Ester) |

| 117.7 | C ≡N (Nitrile) |

| 61.2 | -OCH₂ CH₃ |

| 33.5 | Aliphatic CH₂ |

| 30.9 | Aliphatic CH₂ |

| 28.6 | Aliphatic CH₂ |

| 23.9 | Aliphatic CH₂ |

| 20.5 | Aliphatic CH₂ |

| 14.1 | -OCH₂CH₃ |

| 13.7 | -CH₂CH₃ |

Data sourced from a 125 MHz spectrometer. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The most prominent peaks are associated with the nitrile and the ester functional groups.

A strong, sharp absorption band is expected in the region of 2260–2210 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. libretexts.orgorgchemboulder.com The presence of the ester group is confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically appearing between 1750–1735 cm⁻¹. libretexts.orgdocbrown.info Another significant band related to the ester is the C-O stretching vibration, which is expected in the 1300–1000 cm⁻¹ region. orgchemboulder.comwpmucdn.com

Additionally, the spectrum will show C-H stretching vibrations for the alkane portions of the molecule just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range. libretexts.orgvscht.cz C-H bending vibrations also produce signals in the fingerprint region of the spectrum. researchgate.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2960–2850 | Alkane (C-H) | Stretch |

| 2260–2210 | Nitrile (C≡N) | Stretch |

| 1750–1735 | Ester (C=O) | Stretch |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound by providing a highly accurate mass measurement. uva.nl This accuracy allows for the determination of the compound's elemental composition from its exact mass. rsc.org

For this compound, with the molecular formula C₉H₁₅NO₂, the theoretical exact mass can be calculated. nih.govnih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI), would typically measure the mass of the protonated molecule, [M+H]⁺. rsc.orgrsc.org The calculated exact mass for the neutral molecule (C₉H₁₅NO₂) is 169.110278721 Da. nih.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.org

Table 4: HRMS Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₅NO₂ | [M] | 169.11028 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. wikipedia.org This synergistic combination allows for the effective separation of this compound from a mixture, followed by its highly sensitive and selective detection based on its mass-to-charge ratio. wikipedia.org In the context of this compound analysis, LC-MS is invaluable for identifying the compound in complex biological or environmental samples and for confirming its structure, especially when dealing with trace amounts. wikipedia.orgnih.gov

The process begins with the introduction of the sample into the liquid chromatograph, where it is transported by a liquid mobile phase through a column containing a solid stationary phase. b-ac.co.uk The differential interactions of the sample components with the stationary phase lead to their separation. Upon exiting the column, the eluate is directed to the mass spectrometer. A critical component in this setup is the interface, which is responsible for removing the solvent and ionizing the analyte molecules before they enter the mass analyzer, which typically operates under a high vacuum. wikipedia.org

Modern LC-MS/MS (tandem mass spectrometry) techniques further enhance the analytical power by enabling the fragmentation of selected parent ions into daughter ions. This fragmentation pattern provides a structural fingerprint of the analyte, significantly increasing the confidence in its identification. semanticscholar.orgmdpi.com For instance, in the analysis of similar compounds, LC-MS/MS has been successfully employed to identify covalent binding sites of ethyl 2-cyanoacrylate in human hemoglobin by characterizing the adducted peptides. nih.gov This highlights the potential of the technique for detailed structural investigations involving this compound.

Below is a table summarizing typical parameters for LC-MS analysis:

| Parameter | Description | Typical Value/Setting |

| Chromatography System | The liquid chromatography instrument used for separation. | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. wikipedia.org |

| Column | The stationary phase where separation occurs. | Reversed-phase columns (e.g., C18, C8, Phenyl) are common for moderately polar compounds like esters. scispace.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. mdpi.com |

| Ionization Source | The interface that ionizes the analyte. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF), Ion Trap, or hybrid analyzers (e.g., Q-TOF). nih.gov |

| Detection Mode | The method of data acquisition. | Full scan mode for general screening or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for targeted, high-sensitivity quantification. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. etamu.edu Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. etamu.edu

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. etamu.edu This spectrum can be compared against spectral libraries for confident identification of the compound.

GC/MS is particularly useful for determining the purity of a synthesized batch of this compound and for identifying any volatile impurities. The retention time in the gas chromatogram provides a characteristic value for the compound under specific analytical conditions, while the mass spectrum confirms its identity.

A predicted GC-MS spectrum for a similar compound, ethyl 2-ethylhexanoate, shows characteristic fragmentation patterns that can be used as a guide for identifying this compound. hmdb.ca The analysis of fatty acid ethyl esters in biological lipid extracts has also been successfully performed using GC-MS, demonstrating the technique's applicability to this class of compounds. researchgate.net

The following table outlines typical parameters for GC/MS analysis:

| Parameter | Description | Typical Value/Setting |

| Gas Chromatograph | The instrument performing the separation. | Equipped with a capillary column. |

| Column | The stationary phase for separation. | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is often suitable for esters. |

| Carrier Gas | The inert gas mobile phase. | Helium or Hydrogen at a constant flow rate. scispace.com |

| Injection Mode | The method of sample introduction. | Split or splitless injection, depending on the sample concentration. |

| Oven Temperature Program | The temperature gradient used to elute compounds. | A programmed ramp from a lower temperature to a higher temperature to ensure good separation of components with different boiling points. scispace.com |

| Ionization Source | The method of ionization in the mass spectrometer. | Electron Impact (EI) at 70 eV is standard. scispace.com |

| Mass Analyzer | The component that separates ions. | Quadrupole or Ion Trap. |

| Detector | The device that records the ion signal. | Electron multiplier. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of this compound. These methods are essential for monitoring the progress of its synthesis, purifying the final product, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. hilarispublisher.comadvancechemjournal.com It operates on the principle of separating components of a mixture by passing a liquid mobile phase through a column packed with a solid stationary phase. b-ac.co.uk The high pressure used allows for the use of very small particles in the stationary phase, leading to high-resolution separations. hilarispublisher.com

For the analysis of this compound, a moderately polar compound, reversed-phase HPLC is typically the method of choice. hilarispublisher.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. b-ac.co.uk The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

HPLC is invaluable for assessing the purity of this compound. By developing an appropriate method, it is possible to separate the target compound from starting materials, by-products, and degradation products. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. advancechemjournal.com A variety of detectors can be used, with UV detectors being common if the analyte possesses a suitable chromophore. b-ac.co.uk For compounds without a strong chromophore, derivatization to introduce a fluorescent tag can be employed for highly sensitive detection.

Key parameters for an HPLC method for this compound are summarized in the table below:

| Parameter | Description | Typical Value/Setting |

| System | The HPLC instrument. | A standard HPLC system with a pump, injector, column oven, and detector. |

| Column | The stationary phase for separation. | Reversed-phase C18 or C8 column, typically 4.6 mm internal diameter and 150-250 mm in length. advancechemjournal.com |

| Mobile Phase | The solvent system for elution. | An isocratic or gradient mixture of water and acetonitrile or methanol. |

| Flow Rate | The speed of the mobile phase. | Typically 0.5 - 2.0 mL/min. |

| Column Temperature | The temperature of the column during separation. | Often maintained at a constant temperature (e.g., 25-40 °C) for reproducibility. |

| Detector | The device for detecting the analyte. | UV detector set at a wavelength where the cyano or ester group might absorb, or a more universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). b-ac.co.uk |

| Injection Volume | The amount of sample introduced. | Typically 5-20 µL. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netijdra.comijpmbs.com This enhancement in performance is achieved by using columns packed with sub-2 µm particles, which requires a specialized UPLC system capable of handling the resulting high backpressures (up to 15,000 psi). scispace.comresearchgate.net

The principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a more efficient separation, resulting in narrower and taller peaks. ijpmbs.com This translates to a greater ability to resolve complex mixtures and a higher sensitivity for detecting trace components. wjpsonline.com For the analysis of this compound, a UPLC method would offer a significant reduction in analysis time and solvent consumption compared to a traditional HPLC method, while providing superior separation performance. researchgate.net

UPLC is particularly advantageous for high-throughput screening applications, quality control, and the analysis of complex samples where high resolution is critical. ijdra.com When coupled with mass spectrometry (UPLC-MS/MS), it provides an exceptionally powerful tool for both qualitative and quantitative analysis. scispace.com

The table below details typical parameters for a UPLC method:

| Parameter | Description | Typical Value/Setting |

| System | The UPLC instrument. | An ACQUITY UPLC system or equivalent, capable of high-pressure operation. scispace.com |

| Column | The stationary phase for separation. | UPLC columns with sub-2 µm particles (e.g., ACQUITY UPLC BEH C18, 1.7 µm). scispace.com Column dimensions are typically smaller than HPLC columns (e.g., 2.1 mm internal diameter, 50-100 mm length). scispace.com |

| Mobile Phase | The solvent system for elution. | Similar to HPLC, but optimized for the faster separation, often requiring higher quality solvents. |

| Flow Rate | The speed of the mobile phase. | Optimized for the UPLC column, often in the range of 0.2 - 0.6 mL/min. |

| System Pressure | The operating pressure of the system. | Significantly higher than HPLC, often in the range of 6,000 - 15,000 psi. researchgate.net |

| Detector | The device for detecting the analyte. | Photodiode Array (PDA) detectors are common, providing spectral information across a range of wavelengths. b-ac.co.uk Mass spectrometers are also frequently coupled with UPLC systems. scispace.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used in synthetic organic chemistry to monitor the progress of reactions. eag.com It involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of adsorbent material (the stationary phase), typically silica (B1680970) gel, coated onto a solid support like glass or aluminum. eag.com The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). libretexts.org

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances (lower Rf). libretexts.org

For monitoring the synthesis of this compound, TLC provides a quick qualitative assessment of the reaction's progress. By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the same plate, one can observe the consumption of the reactants and the formation of the product. rsc.org The completion of the reaction is indicated by the disappearance of the starting material spot.

Visualization of the spots on the TLC plate can often be achieved using a UV lamp if the compounds are UV-active. eag.com Alternatively, staining agents like iodine crystals or potassium permanganate (B83412) solution can be used to reveal the spots. rsc.org The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots. A common starting point for esters is a mixture of hexane (B92381) and ethyl acetate, with the polarity being adjusted by varying the ratio of the two solvents to obtain optimal Rf values. researchgate.net

The following table summarizes the key aspects of using TLC for reaction monitoring:

| Parameter | Description | Typical Application/Setting |

| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F254 plates are very common, where F254 indicates the presence of a fluorescent indicator for visualization under UV light. |

| Mobile Phase (Eluent) | The solvent system used for development. | A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized to achieve good separation (e.g., product Rf of ~0.3-0.5). researchgate.net |

| Sample Application | Placing the sample on the plate. | A small spot of the dissolved sample is applied to the baseline of the plate using a capillary tube. rsc.org |

| Development | The separation process. | The plate is placed in a closed chamber with the eluent, ensuring the solvent level is below the baseline. libretexts.org |

| Visualization | Making the separated spots visible. | UV light (254 nm), iodine vapor, or a chemical staining solution (e.g., potassium permanganate, vanillin). rsc.org |

| Analysis | Interpreting the chromatogram. | The relative positions (Rf values) of the spots for the starting materials, product, and any by-products are compared to determine the progress of the reaction. libretexts.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of organic molecules. nih.gov While comprehensive DFT studies focusing exclusively on the standalone properties of Ethyl 2-cyanohexanoate are not extensively documented in publicly available literature, the principles of DFT are frequently applied to understand the reactivity of the functional groups it contains, namely the nitrile and the ester. Conceptual DFT provides a framework for analyzing reactivity through indices such as electronic chemical potential, electrophilicity, and nucleophilicity, which are derived from the electron density. rsc.org These tools are invaluable for predicting how a molecule like this compound will behave in different chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, making it a primary tool for predicting and interpreting electronic absorption spectra (like UV-Vis). researchgate.net It can provide detailed insights into electronic transitions, such as the n→π* and π→π* transitions, and how these are influenced by molecular structure and solvent effects.

Specific TD-DFT studies aimed at characterizing the spectroscopic profile of isolated this compound are not prominent in the scientific literature. However, TD-DFT is instrumental in broader mechanistic studies where the electronic changes during a reaction are critical. For instance, in reactions involving colored intermediates or photosensitizers, TD-DFT can help elucidate the mechanism by calculating the electronic spectra of proposed transient species. researchgate.net

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

The true power of computational chemistry is often demonstrated in its ability to map out complex reaction mechanisms and their associated energy landscapes. A key example involving this compound is its participation as an acylating agent in a palladium-catalyzed decarboxylative acylation of arylboronic acids. While the original study proposes a plausible mechanism based on established chemical principles, computational elucidation would involve using DFT to calculate the energies of reactants, products, transition states, and all proposed intermediates.

The proposed mechanism for the reaction of this compound with phenylboronic acid, catalyzed by a Palladium(II) species, involves several key steps. This transformation is significant as it forges a new carbon-carbon bond to form an alkyl aryl ketone. The reaction proceeds through a series of proposed intermediates, which can be computationally modeled to support the suggested pathway.

The proposed mechanistic pathway can be summarized as follows:

Transmetalation: An electrophilic transmetalation occurs where the aryl group from the boronic acid is transferred to the cationic Palladium(II) catalyst.

Coordination: The nitrile group of this compound coordinates to the vacant site on the palladium center.

Migratory Insertion: A selective intramolecular migration of the aryl group from the palladium center to the activated carbon of the nitrile group occurs, leading to the formation of a new C-C bond.

Protonolysis & Regeneration: Protonolysis of the resulting palladium complex regenerates the catalyst and releases an imine intermediate.

Hydrolysis & Decarboxylation: The imine intermediate subsequently undergoes hydrolysis and decarboxylation to yield the final alkyl aryl ketone product.

The table below outlines the key proposed intermediates in this reaction sequence.

| Intermediate ID | Description | Key Atoms Involved |

| B | Cationic Palladium(II) Catalyst | Pd |

| C | Aryl-Palladium Species | Ar-Pd |

| D | Nitrile-Coordinated Palladium Complex | Pd, N, C (of C≡N) |

| E | Post-Migratory Insertion Complex | Pd, N, C-Ar |

| F | Imine Intermediate (post-protonolysis) | C=N, Ar, Alkyl |

Molecular Modeling and Electronic Structure Investigations

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and predict their properties. Electronic structure investigations focus on describing the arrangement of electrons within a molecule.

For this compound, specific molecular modeling and detailed electronic structure analyses on the isolated molecule are not widely reported. However, the reaction mechanism described above inherently involves an investigation of its electronic structure in a reactive context. The coordination of the nitrile's lone pair to the palladium catalyst is a critical electronic interaction that activates the cyano group for nucleophilic attack by the aryl group.

Computational modeling of this reaction would reveal key electronic details:

Charge Distribution: Analysis of the partial atomic charges (e.g., using Natural Bond Orbital analysis) on the atoms of the nitrile group upon coordination to the palladium catalyst would quantify the activation effect.

Orbital Interactions: Examination of the frontier molecular orbitals (HOMO and LUMO) of the reactants and intermediates would show the key orbital overlaps responsible for bond formation. For example, the interaction between the HOMO of the aryl-palladium species and the LUMO of the coordinated nitrile would be central to the migratory insertion step.

These computational insights transform a plausible mechanistic drawing into a well-defined, energetically mapped pathway, providing a deeper understanding of the molecule's reactivity.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic methods for ethyl 2-cyanohexanoate and related structures often face challenges such as low yields and complex reaction conditions, indicating a need for more efficient and industrially scalable processes. google.com Future research should prioritize the development of novel synthetic strategies that are both economically viable and environmentally benign.

The principles of green chemistry offer a promising framework for this endeavor. For instance, the synthesis of related cyanoesters as precursors for the drug pregabalin (B1679071) has seen the development of "green and efficient" methods. google.com These approaches often feature fewer reaction steps, milder conditions, and reduced environmental impact. google.com Exploring alternative, less hazardous solvents is also crucial. Research on the synthesis of similar molecules has shown that solvent choice, such as using pyridine-N-oxide instead of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), can significantly reduce side reactions and improve purity. The application of technologies like fine bubble technology, which has been used in the green synthesis of other nitrogen-containing compounds, could also represent a novel approach. rsc.org

Future research could focus on:

Catalytic Routes: Investigating new catalysts that can promote the synthesis with higher atom economy and under milder conditions.

One-Pot Syntheses: Designing multi-step reactions in a single vessel to reduce waste and improve efficiency, similar to methods developed for related compounds. google.com

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, safety, and scalability.

Exploration of Enantioselective and Diastereoselective Transformations

The carbon atom at the C2 position of this compound is a stereocenter, making the development of enantioselective and diastereoselective transformations a critical area of research. The ability to control the stereochemistry is paramount, particularly when the compound is used as an intermediate in the synthesis of chiral pharmaceuticals. google.com

A highly promising avenue is the use of biocatalysis. Chemoenzymatic methods, particularly those employing ene-reductases, have been successfully used for the asymmetric bioreduction of β-cyanoacrylate esters to produce chiral cyanoesters with high enantiomeric purity. nih.govacs.org This approach allows for the selective synthesis of either the (S) or (R) enantiomer, which is a significant advantage in pharmaceutical manufacturing. nih.gov The synthesis of pregabalin precursors has notably benefited from enzymatic resolution and asymmetric catalysis to obtain the desired (S)-enantiomer. google.comnih.gov

Key future research objectives include:

Enzyme Engineering: Modifying existing enzymes or discovering new ones to improve substrate scope, stereoselectivity, and process robustness for the synthesis of chiral this compound derivatives.

Chiral Catalysts: Developing novel chiral organocatalysts or metal complexes for the asymmetric alkylation of ethyl cyanoacetate (B8463686) to directly produce enantiomerically enriched this compound.

Diastereoselective Reactions: Investigating reactions where this compound acts as a prochiral nucleophile, allowing for the creation of multiple stereocenters in a controlled manner, which is relevant for the synthesis of complex natural products. chegg.com

Expansion of Catalytic Applications to New Chemical Transformations

This compound is a versatile building block, and expanding its use in novel catalytic transformations is a significant research frontier. google.com Recent studies have demonstrated its potential in palladium-catalyzed reactions, opening up new pathways for carbon-carbon bond formation.

One notable application is the use of this compound as an acylating agent in the palladium-catalyzed decarboxylative acylation of arylboronic acids. researchgate.net This reaction provides a novel method for the synthesis of alkyl aryl ketones. researchgate.net Another key transformation is the palladium-catalyzed decarboxylation of the corresponding allyl ester, allyl 2-cyanohexanoate, which yields α,β-unsaturated nitriles. thieme-connect.dethieme-connect.de

| Reaction Type | Catalyst System | Substrates | Product | Reference(s) |

| Decarboxylative Acylation | Pd(OAc)₂ / Ligand / TfOH | This compound, Phenylboronic acid | 1-Phenylhexan-1-one | researchgate.net |

| Decarboxylation | Pd₂(dba)₃ / PPh₃ | Allyl 2-ethyl-2-cyanohexanoate | α,β-Unsaturated nitriles | thieme-connect.dethieme-connect.de |

Table 1: Examples of Catalytic Transformations Involving this compound Derivatives

Future research should aim to:

Explore Other Cross-Coupling Reactions: Investigate the use of this compound as a coupling partner in other transition-metal-catalyzed reactions (e.g., using nickel, copper, or iron catalysts).

Develop New Cascade Reactions: Design cascade or domino reactions that utilize the reactivity of both the cyano and ester groups to rapidly build molecular complexity.

Functional Group Interconversion: Develop new catalytic methods to transform the nitrile and ester functionalities into other valuable groups, expanding the synthetic utility of the scaffold.

Deepening Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. nih.gov Advanced computational techniques, such as Density Functional Theory (DFT), provide powerful tools for elucidating reaction pathways, transition states, and the roles of catalysts and reagents. nih.govumn.edu

Currently, specific computational studies on the reactions of this compound are scarce. However, the broader field of computational organic chemistry provides a clear roadmap for future investigations. nih.gov For instance, the mechanisms of the palladium-catalyzed reactions mentioned previously are ripe for computational analysis. researchgate.netthieme-connect.de Such studies could clarify the precise steps of oxidative addition, decarboxylation, and reductive elimination, and explain the observed regioselectivity and stereoselectivity. researchgate.net Mechanistic studies on related radical rearrangements in other complex systems also highlight the power of combining experimental and computational approaches. acs.org

Future research should focus on:

Modeling Catalytic Cycles: Using DFT to model the entire catalytic cycle for known transformations to identify rate-determining steps and opportunities for catalyst improvement.

Predicting Reactivity and Selectivity: Employing computational models to predict the outcome of new reaction designs before attempting them in the lab, saving time and resources.

Investigating Non-covalent Interactions: Analyzing the subtle non-covalent interactions between the substrate, catalyst, and solvent that can influence the reaction's efficiency and selectivity.

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The bifunctional nature of this compound (containing both a nitrile and an ester group) makes it an attractive scaffold for the design and synthesis of advanced functional materials. While its use has been noted in the synthesis of biologically relevant molecules like substituted fatty acids, its potential in materials science remains largely untapped. researchgate.netresearchgate.netresearchgate.net

The cyano and ester groups can be chemically modified to introduce a wide range of other functionalities or to serve as anchor points for polymerization. For example, hydrolysis of the nitrile and ester can yield a dicarboxylic acid, while reduction can produce a diamine or an amino alcohol. These derivatives can serve as monomers for the synthesis of polyesters, polyamides, or polyurethanes with tailored properties. The general strategy of using small, functionalized organic molecules as building blocks for complex scaffolds is well-established in areas like carbohydrate chemistry for creating spiroketals and other bicyclic systems. acs.org

Future research directions could include:

Polymer Synthesis: Using derivatives of this compound as monomers to create new polymers with specific thermal, mechanical, or optical properties.

Liquid Crystals: Designing and synthesizing liquid crystalline materials based on the rigid core that can be derived from the this compound structure.

Supramolecular Chemistry: Incorporating the scaffold into larger molecules designed for self-assembly into complex, functional supramolecular structures.

Bioconjugation: Developing methods to attach the this compound scaffold to biomolecules for applications in drug delivery or bio-imaging, potentially leveraging advanced analytical techniques like Raman spectroscopy. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-cyanohexanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 2-cyanohexanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Alternatively, cyano group introduction via nucleophilic substitution (e.g., replacing a halide with a cyanide group using KCN or NaCN) in ethyl 2-halohexanoate precursors may be employed. Optimization involves varying temperature (60–100°C), solvent polarity (e.g., toluene or DMF), and catalyst loading. Reaction progress should be monitored via TLC or FTIR for ester/cyanide functional group confirmation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR : H NMR should show a triplet for the ethyl ester group (~1.2–1.4 ppm, CH), a quartet for the ester oxygen-bound CH (~4.1–4.3 ppm), and signals for the hexanoate backbone. The cyano group (C≡N) does not directly appear in H NMR but may influence neighboring protons.

- FTIR : Strong absorbance at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O stretch).

- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 169 g/mol for CHNO) and fragmentation patterns reflecting ester cleavage .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the cyano or ester groups. Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Stability tests under varying humidity and temperature conditions are recommended to establish shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical-chemical properties of this compound across different studies?

- Methodological Answer : Discrepancies in properties like solubility or boiling point may arise from impurities or measurement techniques. Researchers should:

- Standardize Methods : Use IUPAC-recommended procedures (e.g., differential scanning calorimetry for melting points, dynamic vapor sorption for hygroscopicity).

- Cross-Validate : Compare data with computational predictions (e.g., COSMO-RS for solubility) or authoritative databases like NIST Chemistry WebBook.

- Report Uncertainty : Quantify experimental error margins (e.g., ±0.5°C for melting points) .

Q. What mechanistic insights are critical when using this compound as a precursor in multicomponent reactions?

- Methodological Answer : The cyano group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, enabling reactions like Michael additions or cyclizations. For example, in the synthesis of heterocycles, the ester group can act as a leaving group. Kinetic studies (e.g., via in situ FTIR or C NMR) should track intermediate formation, while DFT calculations can model transition states .

Q. What strategies are effective in quantifying trace impurities in this compound, and how do these impurities impact downstream applications?

- Methodological Answer :

- Analytical Workflow : Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and MS/MS spectra against standards.

- Impact Assessment : Hydrolysis products (e.g., 2-cyanohexanoic acid) may catalyze side reactions. Accelerated stability studies (40°C/75% RH for 4 weeks) can correlate impurity levels with reactivity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.